Benzyl (2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. These include a benzyl group, an oxadiazole ring, a thiophene ring, and a carbamate group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely involve a benzyl group attached to a carbamate group, which is in turn attached to an ethyl group bearing an oxadiazole ring. This oxadiazole ring is further substituted with a phenyl group that bears a thiophene ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of chemical reactions. For example, the carbamate group can participate in hydrolysis reactions, and the oxadiazole ring can undergo electrophilic substitution .Scientific Research Applications
Synthesis and Antioxidant Activity
Compounds with similar structures, involving oxadiazole and carbamate functionalities, have been synthesized and evaluated for their antioxidant activities. These studies often involve the development of new synthetic routes or the modification of existing compounds to enhance their properties or to explore new biological activities. For example, the synthesis and evaluation of various derivatives with antioxidant potential illustrate the interest in such compounds for potential therapeutic applications (George et al., 2010).
Anticancer Evaluation
Research on compounds bearing the oxadiazole moiety, including studies on their design, synthesis, and evaluation for anticancer activity, highlights the potential of these molecules as therapeutic agents. The structural modification of these compounds aims at identifying novel candidates with improved efficacy against various cancer cell lines. This approach is exemplified in studies where new derivatives are synthesized and tested for their activity against a range of cancer types, demonstrating the therapeutic potential of oxadiazole derivatives (Ravinaik et al., 2021).
Antimicrobial and Antituberculosis Activity
The antimicrobial and antituberculosis activities of compounds incorporating oxadiazole rings are of significant interest, highlighting their potential as new agents in the fight against infectious diseases. The synthesis of novel oxadiazoles and their subsequent evaluation for antimicrobial properties underscore the versatility and potential of these compounds in developing new treatments (Laddi & Desai, 2016).
Electrochemical and Photophysical Properties
Studies on the electrochemical and photophysical properties of oxadiazole derivatives, especially those substituted with thiophene, are relevant for optoelectronic applications. These investigations often focus on synthesizing new compounds and characterizing their properties to assess their suitability for applications such as organic light-emitting diodes (OLEDs) and solar cells. The interest in such compounds demonstrates the broad scope of research applications beyond biomedical fields, extending into materials science and engineering (Thippeswamy et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]anilino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c28-20(14-24-23(29)30-15-16-7-2-1-3-8-16)25-18-10-5-4-9-17(18)13-21-26-22(27-31-21)19-11-6-12-32-19/h1-12H,13-15H2,(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNFSQTTWGGXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.